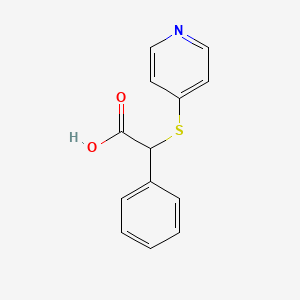

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid

Descripción general

Descripción

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is an organic compound that features a phenyl group, a pyridinyl group, and a sulfanylacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid typically involves the reaction of 2-phenylacetic acid with 4-pyridinethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated phenyl or pyridinyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid has shown promise in drug discovery due to its ability to interact with biological targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial and antifungal activities of various derivatives of pyridine compounds, including those derived from this compound. Results indicated that certain derivatives exhibited greater efficacy compared to standard drugs, highlighting their potential in treating infections .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in developing specialty chemicals and materials with unique properties.

Data Table: Synthetic Routes and Yield

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2-Phenylacetic Acid + 4-Pyridinethiol | NaOH, DMF, Heat | 85 |

| Acylation | This compound + Acids | Varies (solvent dependent) | 75 |

Material Science

The compound's unique structure allows it to be used in the development of new materials. Its interactions with other substances can lead to the formation of polymers or composites with enhanced properties.

Biological Mechanisms

The mechanism of action for this compound varies based on its application:

- In medicinal contexts, it may inhibit specific enzymes or receptors.

- The phenyl and pyridinyl groups can facilitate π–π interactions or hydrogen bonding with target molecules, enhancing binding affinity.

Comparison with Related Compounds

| Compound Name | Functional Groups | Applications |

|---|---|---|

| 2-Phenylacetic Acid | Phenyl | Limited reactivity |

| 4-Pyridinethiol | Pyridinyl | Less versatile |

| 2-Phenyl-2-pyridin-4-acetic Acid | Phenyl + Pyridinyl | Similar but lacks sulfanyl group |

| This compound | Phenyl + Pyridinyl + Sulfanyl | Diverse applications in synthesis and biology |

Mecanismo De Acción

The mechanism of action of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl and pyridinyl groups can engage in π-π interactions or hydrogen bonding with target molecules, enhancing binding affinity.

Comparación Con Compuestos Similares

2-Phenylacetic acid: Lacks the pyridinyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.

4-Pyridinethiol: Contains the pyridinyl and sulfanyl groups but lacks the phenyl group, limiting its applications.

2-Phenyl-2-pyridin-4-ylacetic acid: Similar structure but without the sulfanyl group, affecting its chemical properties and reactivity.

Uniqueness: 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is unique due to the presence of all three functional groups (phenyl, pyridinyl, and sulfanyl), which confer a wide range of chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Actividad Biológica

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a phenyl group, a pyridine moiety, and a sulfanylacetic acid component, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 32 µg/mL |

| Gram-negative | Escherichia coli | 64 µg/mL |

| Fungal | Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer research. Various studies have reported its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistic studies indicated that the compound may trigger apoptosis via the intrinsic pathway, involving mitochondrial membrane potential loss and activation of caspases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to inhibition of key enzymes involved in cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases that are critical for cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS production has been proposed as a mechanism for its anticancer activity.

- Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at the G1/S phase, preventing further cell division.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution under standard conditions. A key example involves reaction with hydrazine hydrate , producing hydrazide derivatives. This reaction proceeds via deprotonation of the carboxylic acid, followed by nucleophilic attack of hydrazine on the carbonyl carbon .

Example Reaction:

Conditions:

Coordination Chemistry

The pyridine and thioether groups enable coordination with transition metals, forming stable complexes. These reactions are critical in catalysis and material science.

| Metal Ion | Coordination Site | Complex Stability | Application |

|---|---|---|---|

| Fe³⁺ | Pyridine N, S | High (log K = 5.2) | Catalytic oxidation |

| Cu²⁺ | Pyridine N | Moderate | Electrochemical sensors |

| Pd²⁺ | S (thioether) | Low | Cross-coupling reactions |

Mechanism:

-

Pyridine nitrogen donates electrons to metal centers.

-

Thioether sulfur participates in weak σ-donation.

Thioether Oxidation

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

Reagents and Outcomes:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ | Acetic acid, 25°C | Sulfoxide | 85% |

| mCPBA | DCM, 0°C | Sulfone | 92% |

Key Finding:

Excess oxidant and prolonged reaction times favor sulfone formation.

Pyridine Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the pyridine ring’s meta positions due to electron-withdrawing effects from the sulfur and carboxylic acid groups.

Nitration Example:

Conditions:

-

50°C, 2 hours

-

Yield: 68%

Limitation:

Steric hindrance from the phenyl group reduces reactivity at ortho positions.

Esterification and Amidation

The carboxylic acid forms esters or amides via standard protocols:

| Reac

Propiedades

IUPAC Name |

2-phenyl-2-pyridin-4-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)12(10-4-2-1-3-5-10)17-11-6-8-14-9-7-11/h1-9,12H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUZSAIUUARYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506363-64-9 | |

| Record name | 2-phenyl-2-(pyridin-4-ylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.